Cas no 943-29-3 (4-tert-Butycyclohexanecarboxylic Acid)

4-tert-Butycyclohexanecarboxylic Acid structure
943-29-3 structure
4-tert-Butycyclohexanecarboxylic Acid
943-29-3
C11H20O2
184.275303840637
MFCD00466237
40376
87560017

4-tert-Butycyclohexanecarboxylic Acid Properties

Names and Identifiers

    • trans-4-(tert-Butyl)cyclohexanecarboxylic acid
    • trans-4-tert-Butylcyclohexanecarboxylic Acid
    • 4-TERT-BUTYCYCLOHEXANECARBOXYLIC ACID
    • 4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID (TRANS)
    • acide 4-t.butyl cyclohexane carboxylique trans
    • acide t-butyl-4 cyclohexanecarboxylique trans
    • Cyclohexanecarboxylic acid,4-tert-butyl-,trans
    • trans-4-(Dimethylethyl)cyclohexanecarboxylic acid
    • trans-4-tert-butyl-1-cyclohexanecarboxylic acid
    • trans-4-tert-Butylcy
    • Trans-4-Tert-Butylcyclohexane Carboxylic Acid
    • 4-tert-Butylcyclohexanecarboxylic acid
    • cis-4-tert-Butylcyclohexanecarboxylic acid
    • 4-tert-Butylcyclohexane-1-carboxylic acid
    • 4-(tert-butyl)cyclohexanecarboxylic acid
    • Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, cis-
    • Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-
    • Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, trans-
    • cis-4-tert-Butylcyclohexane carboxylic acid
    • QVQK
    • Cyclohexanecarboxylic acid, 4-tert-butyl-, trans- (8CI)
    • trans-4-(1,1-Dimethylethyl)cyclohexanecarboxylic acid (ACI)
    • trans-4-tert-Butylcyclohexanoic acid
    • 4-tert-butylcyclohexane carboxylic acid
    • CS-0453487
    • 4-tert-Butylcyclohexanecarboxylic acid pure trans isomer
    • AKOS015837821
    • NSC176105
    • ChemDiv2_003455
    • 4-tert-Butylcyclohexanecarboxylic acid, 99%
    • AS-64517
    • 943-29-3
    • 5451-55-8
    • NSC52181
    • NSC52180
    • MFCD00466237
    • NSC-52180
    • 4-tert-Butylcyclohexanecarboxylic acid,c&t
    • AS-69893
    • Q27159833
    • EU-0099985
    • 4-t-butylcyclohexanecarboxylic acid
    • ZB1703
    • Cis-4-(tert-butyl)cyclohexanecarboxylic acid
    • 943-28-2
    • trans-4-t-butylcyclohexanecarboxylic acid
    • DTXSID301259837
    • Cyclohexanecarboxylic acid, 4-tert-butyl-, trans-
    • DB-057491
    • DTXSID70241408
    • EN300-20265
    • Cyclohexanecarboxylic acid, 4-tert-butyl-, cis-
    • (1R,4R)-4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
    • trans-4-tert-butyl-cyclohexanecarboxylic acid
    • T71484
    • AKOS015837823
    • Trans-4-(1,1-dimethylethyl)cyclohexanecarboxylic acid
    • CS-0081079
    • AS-17248
    • AB06262
    • 4-tert-Butylcyclohexanecarboxylic acid methyl ester,c&t
    • Cyclohexanecarboxylic acid,1-dimethylethyl)-, trans-
    • 4-(Tert-butyl)cyclohexane-1-carboxylic acid
    • (1r,4r)-4-tert-butylcyclohexanecarboxylic acid
    • SR-01000597228
    • HMS1378N01
    • 4-tert-butylcyclohexancarboxilic acid
    • AC7380
    • NSC176107
    • 4-tert-butylcyclohexane-carboxylic acid
    • 4-tert-butylcyclohexylcarboxylic acid
    • 4-t-butylcyclohexane-1-carboxylic acid
    • NSC-52181
    • SCHEMBL503482
    • D88778
    • MFCD08276286
    • SCHEMBL14540601
    • NSC 52181
    • CHEBI:87689
    • 4-tert-Butylcyclohexanecarboxylic acid, purum, >=98.0% (T)
    • 4-tert-butyl-cyclohexanecarboxylic acid
    • NSC-176105
    • SR-01000597228-1
    • AKOS000120233
    • SCHEMBL1835961
    • Z104477532
    • B2631
    • Cis-4-(tert-butyl)cyclohexanecarboxylicacid
    • SY102581
    • trans-4-tert-Butycyclohexanecarboxylic acid
    • (1r,4r)-4-(tert-butyl)cyclohexanecarboxylic acid
    • GEO-02474
    • 4-tert-Butylcyclohexanecarboxylic acid #
    • SCHEMBL3514603
    • J-660041
    • Cyclohexanecarboxylic acid,1-dimethylethyl)-, cis-
    • trans-4-tert-butylcyclohexane-1-carboxylic acid
    • MFCD00042622
    • DB-052595
    • (1S,4S)-4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
    • Cyclohexanecarboxylicacid, 4-(1,1-dimethylethyl)-, cis-
    • NSC-176107
    • SCHEMBL17935778
    • B1285
    • +Expand
    • MFCD00466237
    • QVQKEGYITJBHRQ-KYZUINATSA-N
    • 1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9-
    • C([C@@H]1CC[C@@H](C(=O)O)CC1)(C)(C)C

Computed Properties

  • 184.14600
  • 1
  • 2
  • 2
  • 184.146329876g/mol
  • 13
  • 183
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.3
  • 0
  • 37.3

Experimental Properties

  • 2.92350
  • 37.30000
  • 282.9℃ at 760 mmHg
  • 174.0 to 178.0 deg-C
  • Not determined
  • Not determined

4-tert-Butycyclohexanecarboxylic Acid Security Information

4-tert-Butycyclohexanecarboxylic Acid Customs Data

  • 2916209090
  • China Customs Code:

    2916209090

    Overview:

    2916209090 other(Cycloalkane\Cycloene\Cyclic terpene)Monocarboxylic acid(Including anhydrides\Acyl halide,Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916209090 other cyclanic, cyclenic or cyclotherpenic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

4-tert-Butycyclohexanecarboxylic Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VF3-250mg
trans-4-(tert-Butyl)cyclohexanecarboxylic acid
943-29-3 97%
250mg
$8.00 2024-04-19
A2B Chem LLC
AB79887-250mg
Trans-4-tert-butylcyclohexanecarboxylic acid
943-29-3 95%
250mg
$13.00 2024-07-18
Aaron
AR003VNF-250mg
trans-4-(tert-Butyl)cyclohexanecarboxylic acid
943-29-3 97%
250mg
$5.00 2024-07-18
abcr
AB473952-250mg
trans-4-tert-Butylcyclohexanecarboxylic acid, 98%; .
943-29-3 98%
250mg
€66.30
Ambeed
A217854-250mg
trans-4-(tert-Butyl)cyclohexanecarboxylic acid
943-29-3 97%
250mg
$9.0 2024-08-02
Apollo Scientific
OR912532-1g
Trans-4-tert-butylcyclohexanecarboxylic acid
943-29-3 95%
1g
£55.00 2023-08-31
Chemenu
CM203283-5g
trans-4-tert-Butylcyclohexanecarboxylic acid
943-29-3 95%
5g
$134 2021-08-04
eNovation Chemicals LLC
D916773-5g
trans-4-(tert-Butyl)cyclohexanecarboxylic Acid
943-29-3 97%
5g
$210 2022-10-14
Fluorochem
013464-250mg
4-tert-Butycyclohexanecarboxylic acid
943-29-3 95%
250mg
£14.00 2022-02-28
Oakwood
013464-1g
trans-4-tert-Butycyclohexanecarboxylic acid
943-29-3 98%
1g
$60.00 2024-07-19

4-tert-Butycyclohexanecarboxylic Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Methanol ,  Water
Reference
N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. 2
Shinkai, Hisashi; Nishikawa, Masahiko; Sato, Yusuke; Toi, Koji; Kumashiro, Izumi; et al, Journal of Medicinal Chemistry, 1989, 32(7), 1436-41

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  16 h, 100 °C
Reference
Nickel- and Cobalt-Catalyzed Direct Alkylation of Azoles with N-Tosylhydrazones Bearing Unactivated Alkyl Groups
Yao, Tomoyuki; Hirano, Koji; Satoh, Tetsuya; Miura, Masahiro, Angewandte Chemie, 2012, 51(3), 775-779

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide
Reference
Cycloalkylmethyl radicals. Part 3. Dynamic stereochemistry of axial and equatorial cyclohexylmethyl and 4-alkylcyclohexylmethyl radicals
Ingold, Keith U.; Walton, John C., Journal of the Chemical Society, 1986, (8), 1337-44

Synthetic Circuit 4

Reaction Conditions
Reference
Preparation of novel 2-(substituted Ph or pyridyl)-5-ethyl-7-cycloalkyl-imidazotriazinones as PDE 4 inhibitors
, United Kingdom, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Separation of cis/trans-cyclohexanecarboxylates by enzymic hydrolysis: preference for diequatorial isomers
Konigsberger, Kurt; Luna, Hector; Prasad, Kapa; Repic, Oljan; Blacklock, Thomas J., Tetrahedron Letters, 1996, 37(50), 9029-9032

Synthetic Circuit 6

Reaction Conditions
Reference
Palladium catalyzed regio- and stereoselective carboxylation of cycloalkanes with carbon monoxide
Satoh, Koichi; Watanabe, Jun; Takaki, Ken; Fujiwara, Yuzo, Chemistry Letters, 1991, (8), 1433-6

Synthetic Circuit 7

Reaction Conditions
Reference
Studies on hypolipidemic agents. IV. Syntheses and biological activities of trans- and cis-2-(4-alkylcyclohexyl)-2-oxoethyl arenesulfonates
Ogawa, Kazuo; Terada, Tadafumi; Muranaka, Yoshiyuki; Hamakawa, Toshihiro; Ohta, Shunsaku; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(8), 3276-83

Synthetic Circuit 8

Reaction Conditions
Reference
Stereochemistry of decarbalkoxylation of cyclic geminal diesters effected by water and lithium chloride in dimethyl sulfoxide
Krapcho, A. Paul; Weimaster, John F., Journal of Organic Chemistry, 1980, 45(21), 4105-11

Synthetic Circuit 9

Reaction Conditions
Reference
Stereochemistry of alkylation of carboxylic acid salt and ester α anions derived from cyclic systems
Krapcho, A. Paul; Dundulis, Edward A., Journal of Organic Chemistry, 1980, 45(16), 3236-45

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation and properties of ruthenium catalysts of the liquid-phase hydrogenation of aromatic compounds
Litvin, E. F.; Freidlin, L. Kh.; Gurskii, R. N.; Istratova, R. V.; Presnov, A. P., Izvestiya Akademii Nauk SSSR, 1979, (11), 2441-5

Synthetic Circuit 11

Reaction Conditions
Reference
Stereochemistry of nucleophilic solvent participation in the decomposition of diacyl peroxides
Walling, Cheves; Sloan, John P., Journal of the American Chemical Society, 1979, 101(26), 7679-83

Synthetic Circuit 12

Reaction Conditions
Reference
Hydroboration of 4-tert-butyl-2,2-dimethyl-1-methylenecyclohexane and of 3,3,5-trimethyl-1-methylenecyclohexane. Preparation of 4-tert-butyl-1-hydroxymethyl-2,2-dimethylcyclohexanes and of 1-hydroxymethyl-3,3,5-trimethylcyclohexanes
Richer, Jean C.; Lamarre, Claude, Canadian Journal of Chemistry, 1975, 53(14), 2033-40

Synthetic Circuit 13

Reaction Conditions
Reference
Stereoselectivity in the base-catalyzed decarboxylation of 4-tert-butylcyclohexane-1,1-dioic acid
Banks, Harold D.; Jacobs, William, Journal of Organic Chemistry, 1975, 40(6), 790-2

Synthetic Circuit 14

Reaction Conditions
Reference
Reactions with lead tetraacetate. 28. Stereochemistry of fragmentation products formed in the lead tetraacetate and related oxidations of alcohols. I. β-Fragmentation of cis- and trans-4-t-butylcyclohexanemethanol
Mihailovic, Mihailo Lj.; Bosnjak, Jovan; Cekovic, Zivorad, Helvetica Chimica Acta, 1974, 57(4), 1015-35

Synthetic Circuit 15

Reaction Conditions
Reference
Stereochemistry and reactivity of unsaturated compounds. XVII. Synthesis of 4-tert-butyl-2-cyclohexenecarboxylic acid
Kugatova-Shemyakina, G. P.; Berzins, V., Zhurnal Organicheskoi Khimii, 1971, 7(11), 2292-5

Synthetic Circuit 16

Reaction Conditions
Reference
Conformation and reactivity. VI. Kinetics of the acid-catalyzed esterification in methanol of the trans-decalin-carboxylic acids, of the 4-tert-butyl- or 2-methylcyclohexane-carboxylic acids, of certain trans-4-substituted cyclohexanecarboxylic acids, and of cyclohexanecarboxylic acid
Chapman, Norman Bellamy; Ehsan, Ali; Shorter, John; Toyne, Kenneth J., Journal of the Chemical Society [Section] B: Physical Organic, 1967, (6), 570-3

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (OC-6-14)-Aqua[2,6-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl-κN3]phenyl-… Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, 50 bar, 30 °C
Reference
Selective Hydrogenation of Lignin-derived Aromatics to Give Cyclohexanes with a Rhodium-Pincer Precatalyst
Kumar, Prashant; Qi, Leiming; Williams, Sydney; Dop, Romy A.; Liu, Yuxuan; et al, Journal of Organometallic Chemistry, 2023, 997,

Synthetic Circuit 18

Reaction Conditions
Reference
Preparation phosphodiesterase inhibiting imidazotriazinones useful as antiinflammatory agents
, United Kingdom, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Imidazotriazinones derivatives and their use against inflammatory processes and/or immune diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: 2-Methylpentane ,  tert-Butyl methyl ether
Reference
2-Heteroaryl-imidazotriazinones and their use in the treatment of inflammatory or immune diseases
, World Intellectual Property Organization, , ,

4-tert-Butycyclohexanecarboxylic Acid Raw materials

4-tert-Butycyclohexanecarboxylic Acid Preparation Products

4-tert-Butycyclohexanecarboxylic Acid Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:943-29-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:943-29-3)
TANG SI LEI
15026964105
2881489226@qq.com

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